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Abstract

Isonicotinimidohydrazide, more commonly known as isoniazid or isonicotinic acid hydrazide
(INH), stands as a cornerstone in the treatment of tuberculosis (TB). First synthesized in 1912,
its profound anti-mycobacterial properties were not recognized until the early 1950s. This guide
provides a comprehensive technical overview of isoniazid, encompassing its historical
discovery, detailed mechanism of action, physicochemical and pharmacokinetic properties, and
key experimental protocols.

Discovery and History

The journey of isoniazid from a laboratory curiosity to a life-saving drug is a testament to
serendipity in scientific discovery.

e 1912: Initial Synthesis Hans Meyer and Josef Mally, while working at the German Charles-
Ferdinand University in Prague, first synthesized isonicotinic acid hydrazide as part of their
doctoral research. For nearly four decades, the compound remained an obscure chemical
entity with no known therapeutic value.[1]

o Early 1950s: Unveiling Anti-tuberculosis Activity The anti-tuberculosis potential of isoniazid
was independently discovered by two research groups in the United States. A team led by
Herbert Hyman Fox at Hoffmann-La Roche and another led by Harry L. Yale at the Squibb
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Institute for Medical Research were investigating compounds for activity against
Mycobacterium tuberculosis. Their research, which was initially focused on
thiosemicarbazones, serendipitously revealed the potent bactericidal effects of the isoniazid
intermediate.

e 1952: Clinical Introduction Following the discovery of its efficacy, isoniazid was rapidly
developed and introduced into clinical practice in 1952, revolutionizing the treatment of
tuberculosis. It offered a more effective and less toxic alternative to the existing therapies of
the time, such as streptomycin and para-aminosalicylic acid. The introduction of isoniazid
was a pivotal moment in the fight against tuberculosis, leading to the closure of many
sanatoriums.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of isoniazid
Is crucial for its effective and safe use.

hvsicochemical .

Property Value Reference
Chemical Name Pyridine-4-carbohydrazide [2][3]
Molecular Formula C6H7N30 [2][4]
Molecular Weight 137.14 g/mol [2][4]
Melting Point 171-173 °C [3]

pKa 1.82 (at 20°C) [5]
Solubility in Water 14 g/100 mL (at 25 °C) [5]
Solubility in Ethanol 1g/50 mL [4]
Appearance Colorless or white crystalline 1]

powder

Pharmacokinetic Properties
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Isoniazid's pharmacokinetic profile is significantly influenced by a patient's genetic makeup,
particularly the activity of the N-acetyltransferase 2 (NAT2) enzyme.

Parameter Value Reference

) o Readily absorbed orally, but
Bioavailability ] [6]
may be reduced with food.

Protein Binding Very low (0-10%) [2][6]

Primarily hepatic via
Metabolism acetylation by N- [61[7]
acetyltransferase 2 (NAT2).

Fast acetylators: 0.5-1.6
Elimination Half-life hoursSlow acetylators: 2-5 [2][6]

hours

Primarily in urine as

Excretion i [6]
metabolites.

Peak Plasma Concentration Reached within 1-2 hours after 5]

(Cmax) oral administration.

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its
bactericidal effect. The primary mechanism involves the inhibition of mycolic acid synthesis, an
essential component of the mycobacterial cell wall.

Activation Pathway

o Passive Diffusion: Isoniazid enters the Mycobacterium tuberculosis bacillus through passive
diffusion.[5]

o KatG Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase
enzyme, KatG. This activation process converts isoniazid into a reactive isonicotinic acyl
radical.[1][2][6]
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» Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously couples with
the nicotinamide adenine dinucleotide (NAD+) cofactor to form a covalent INH-NAD adduct.

[2]

Inhibition of Mycolic Acid Synthesis

The INH-NAD adduct is the active form of the drug that targets the enoyl-acyl carrier protein
reductase, known as InhA.[2][6][9] InhA is a crucial enzyme in the fatty acid synthase Il (FAS-II)
system, which is responsible for the synthesis of the long-chain fatty acids that are precursors
to mycolic acids.[1] By binding tightly to InhA, the INH-NAD adduct blocks its normal function,
leading to the inhibition of mycolic acid synthesis.[2] This disruption of the cell wall integrity
ultimately results in bacterial cell death.

Signaling Pathway Diagram
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Caption: Mechanism of action of Isoniazid.
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Experimental Protocols
Synthesis of Isoniazid

This protocol describes a common laboratory synthesis of isoniazid from ethyl isonicotinate and
hydrazine hydrate.

Materials:

« Ethyl isonicotinate

e Hydrazine hydrate (85% solution)
e Ethanol

e Round-bottom flask

» Reflux condenser

e Heating mantle

o Magnetic stirrer and stir bar

e Crystallizing dish

e Buchner funnel and filter paper
e Vacuum flask

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl
isonicotinate and ethanol.

Slowly add hydrazine hydrate to the mixture while stirring.

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.

After the reflux period, allow the mixture to cool to room temperature.
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e Cool the mixture further in an ice bath to promote crystallization of the isoniazid product.
o Collect the crude isoniazid crystals by vacuum filtration using a Buchner funnel.
e Wash the crystals with a small amount of cold ethanol to remove impurities.

o Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified
isoniazid.

e Dry the purified crystals in a vacuum oven.

» Determine the melting point of the final product to confirm its purity (expected: 171-173°C).

In Vitro KatG Activation Assay

This assay provides a method to assess the activation of isoniazid by the KatG enzyme and
the subsequent inhibition of InhA.

Materials:

Purified KatG enzyme

o Purified InhA enzyme

* Isoniazid solution

e NADH solution

e Phosphate buffer (pH 7.0)

e Spectrophotometer

e Microcon YM-10 filter units (or similar for protein separation)
Procedure:

e Activation Reaction:
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o In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADH,
and isoniazid.

o Initiate the reaction by adding a known concentration of KatG enzyme.
o Incubate the mixture at room temperature for a defined period (e.g., 1-3 hours).
e Separation of KatG:

o Following incubation, separate the KatG enzyme from the reaction mixture using a
Microcon YM-10 filter unit by centrifugation. The filtrate will contain the activated isoniazid
species.

 InhA Inhibition Assay:

o In a separate tube, add a known concentration of InhA enzyme to the filtrate containing the
activated isoniazid.

o Incubate this mixture at room temperature for a short period (e.g., 20-30 minutes) to allow
for the formation of the INH-NAD-InhA complex.

¢ Spectrophotometric Analysis:

o Measure the activity of InhA by monitoring the oxidation of NADH at 340 nm using a
spectrophotometer. A decrease in the rate of NADH oxidation compared to a control
without isoniazid indicates inhibition of InhA by the activated drug.

Antimicrobial Spectrum and Resistance
Antimicrobial Activity

Isoniazid exhibits a narrow spectrum of activity, being highly specific for mycobacteria. It is
bactericidal against rapidly dividing M. tuberculosis and bacteriostatic against slow-growing
organisms.[6]

Minimum Inhibitory Concentration (MIC):

The MIC of isoniazid against susceptible strains of M. tuberculosis is typically low, ranging from
0.02 to 0.2 pg/mL.
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Mechanisms of Resistance

Resistance to isoniazid in M. tuberculosis is primarily due to mutations in genes involved in its
activation and target.

» katG Gene Mutations: The most common mechanism of isoniazid resistance involves
mutations in the katG gene. These mutations can lead to a decrease in the activity or the
complete loss of the KatG enzyme, preventing the activation of the isoniazid prodrug.

» inhA Gene Mutations: Mutations in the promoter region of the inhA gene can lead to the
overexpression of the InhA enzyme. This increased level of the target protein requires higher
concentrations of the activated drug for effective inhibition.

e ahpC Gene Mutations: Mutations in the promoter region of the ahpC gene, which encodes
an alkyl hydroperoxide reductase, can also contribute to isoniazid resistance, although the
exact mechanism is less well understood.

Conclusion

Isoniazid remains an indispensable tool in the global fight against tuberculosis. Its unique
mechanism of action, potent bactericidal activity, and oral bioavailability have secured its place
in first-line treatment regimens. A comprehensive understanding of its history, pharmacology,
and the mechanisms of resistance is essential for its continued effective use and for the
development of new anti-tuberculosis agents. This technical guide provides a foundational
resource for researchers and drug development professionals dedicated to advancing the
treatment of this persistent infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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